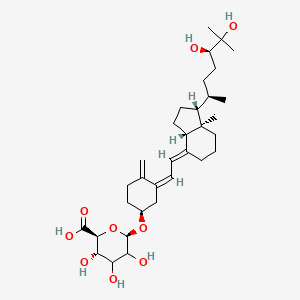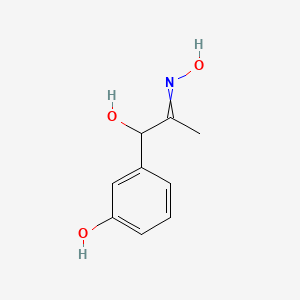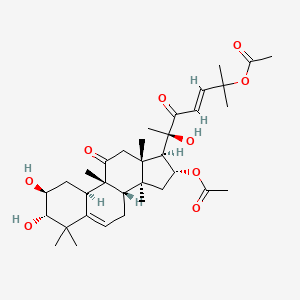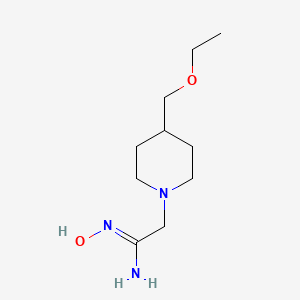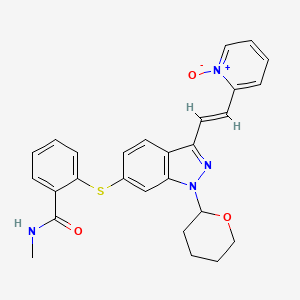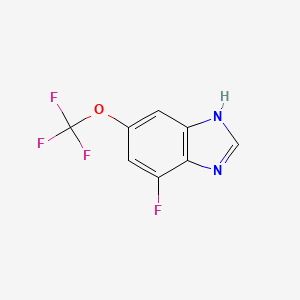
6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside is a fluorogenic substrate used primarily in biochemical assays to detect the presence of beta-galactosidase enzymes. This compound is particularly valuable in various diagnostic and research applications due to its ability to produce a fluorescent signal upon enzymatic cleavage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside typically involves the glycosylation of 6-chloro-4-methylumbelliferone with a suitable galactosyl donor. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the selective formation of the beta-glycosidic bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing 6-chloro-4-methylumbelliferone, which exhibits strong fluorescence.
Common Reagents and Conditions
Reagents: Beta-galactosidase enzymes, water
Conditions: Aqueous buffer solutions, pH 6-8, temperature range of 25-37°C
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is 6-chloro-4-methylumbelliferone, which is a fluorescent compound.
Applications De Recherche Scientifique
6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside is widely used in scientific research for various applications:
Biochemistry: Used as a substrate in enzyme assays to measure beta-galactosidase activity.
Molecular Biology: Employed in reporter gene assays to monitor gene expression.
Medical Diagnostics: Utilized in diagnostic tests for detecting beta-galactosidase activity in clinical samples, aiding in the diagnosis of certain genetic disorders.
Industrial Applications: Applied in quality control processes to detect contamination by beta-galactosidase-producing microorganisms.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside involves its hydrolysis by beta-galactosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 6-chloro-4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured, providing an indication of the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylumbelliferyl beta-D-Galactopyranoside: Another fluorogenic substrate for beta-galactosidase, but without the chloro substituent.
6-Chloro-4-methylumbelliferyl beta-D-Glucuronide: A similar compound used for detecting beta-glucuronidase activity.
Uniqueness
6-Chloro-4-methylumbelliferyl beta-D-Galactopyranoside is unique due to its chloro substituent, which can influence its fluorescence properties and enzymatic cleavage efficiency. This makes it particularly useful in specific assays where enhanced sensitivity and specificity are required.
Propriétés
Formule moléculaire |
C16H17ClO8 |
|---|---|
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
6-chloro-4-methyl-7-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C16H17ClO8/c1-6-2-12(19)23-9-4-10(8(17)3-7(6)9)24-16-15(22)14(21)13(20)11(5-18)25-16/h2-4,11,13-16,18,20-22H,5H2,1H3/t11?,13-,14?,15-,16-/m1/s1 |
Clé InChI |
KAEQSTOOTHDRCX-WXUKXJTFSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H](C([C@@H](C(O3)CO)O)O)O |
SMILES canonique |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


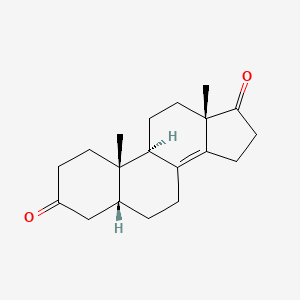
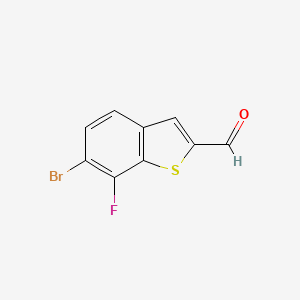
![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B13431220.png)
